
Methyl 3-O-(2,3,4,6-tetra-O-acetyl-B-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-A-D-glucopyranoside
Overview
Description
Methyl 3-O-(2,3,4,6-tetra-O-acetyl-B-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-A-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C35H40O16 and its molecular weight is 716.7 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside is a complex glycoside compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings, presenting a comprehensive overview of the compound's significance in pharmaceutical applications.
Basic Information
- Chemical Name : Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside
- CAS Number : 71238-93-2
- Molecular Formula : CHO
- Molecular Weight : 716.68 g/mol
- Density : 1.37 g/cm³ (predicted)
- Boiling Point : 742.9 °C (predicted)
Structural Representation
The compound features multiple functional groups including acetyl, benzylidene, and benzoyl moieties which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of glucopyranosides exhibit significant antimicrobial properties. A study on methyl 4,6-O-benzylidene derivatives demonstrated that the introduction of various acyl groups enhanced their antibacterial activity against a range of pathogenic bacteria. The benzene and substituted benzene nuclei present in these compounds play a crucial role in mediating these effects .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Methyl 4,6-O-benzylidene-α-D-glucopyranoside | E. coli | 32 µg/mL |
Methyl 4,6-O-benzylidene-2-O-octanoyl-α-D-glucopyranoside | S. aureus | 16 µg/mL |
Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-α-D-glucopyranoside | P. aeruginosa | 64 µg/mL |
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects. Research involving β-(1→3)-glucans suggests that glycosides can stimulate immune responses in murine models. The structural characteristics of glucans influence their ability to interact with immune receptors, enhancing their therapeutic potential .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of methyl glucopyranosides. In vitro studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the unique structural features of the compounds which facilitate targeted action against malignancies .
Synthesis and Evaluation of Biological Activity
A key study synthesized various derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside and evaluated their biological activities. The synthesis involved acylation reactions that produced compounds with varying degrees of antibacterial and antifungal activities.
Case Study Highlights:
- Synthesis Methodology : Utilized direct acylation methods under controlled conditions.
- Biological Testing : Compounds were screened against human pathogenic bacteria.
- Findings : Certain derivatives demonstrated enhanced activity compared to parent compounds due to structural modifications.
Research Implications
The findings from these studies suggest that further exploration into the structure-activity relationship (SAR) of methyl glucopyranosides could lead to the development of novel antimicrobial agents and immunotherapeutics.
Scientific Research Applications
Glycosylation Studies
Methyl 3-O-(2,3,4,6-tetra-O-acetyl-B-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-A-D-glucopyranoside serves as an important intermediate in glycosylation reactions. Its structure allows it to act as a donor in glycosylation processes, facilitating the synthesis of more complex oligosaccharides and glycoconjugates. This property is crucial for studies involving carbohydrate-protein interactions and the development of glycosylated drugs.
Fluorescent Probes
The compound can be modified to create fluorescent probes used in various spectroscopic techniques. For instance, derivatives of the compound have been utilized to study cellular processes through fluorescence microscopy and spectroscopy, aiding researchers in visualizing cellular components and dynamics in real-time.
Drug Development
Due to its ability to mimic natural carbohydrates, this compound has potential applications in drug design and development. It can be used to create glycomimetics that may enhance the efficacy of drugs targeting carbohydrate-binding proteins or lectins involved in disease processes such as cancer metastasis and viral infections.
Biochemical Assays
The compound is also employed in biochemical assays to study enzyme activities related to glycoside hydrolases and transferases. By acting as a substrate or inhibitor, it helps elucidate the mechanisms of these enzymes, contributing to our understanding of carbohydrate metabolism.
Case Study 1: Glycosylation Reaction Optimization
In a study focused on optimizing glycosylation reactions using this compound as a donor, researchers demonstrated improved yields when employing specific catalysts under controlled conditions. The findings highlighted the importance of the acetyl groups in stabilizing the reaction intermediates.
Case Study 2: Development of Fluorescent Probes
A group of researchers synthesized a derivative of this compound for use as a fluorescent probe in live-cell imaging. The probe exhibited high specificity for certain cellular structures, allowing for enhanced imaging capabilities compared to traditional methods.
Case Study 3: Drug Design Application
In drug design research, derivatives of this compound were evaluated for their binding affinity to viral lectins. The results indicated promising potential for developing antiviral agents that could inhibit viral entry into host cells.
Properties
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6-methoxy-2-phenyl-8-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40O16/c1-18(36)42-16-24-26(44-19(2)37)28(45-20(3)38)31(46-21(4)39)35(48-24)51-29-27-25(17-43-33(50-27)23-14-10-7-11-15-23)47-34(41-5)30(29)49-32(40)22-12-8-6-9-13-22/h6-15,24-31,33-35H,16-17H2,1-5H3/t24-,25-,26-,27-,28+,29+,30-,31-,33?,34+,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULYHPSCLBKULD-VXTYAMQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@@H]2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561456 | |
Record name | Methyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71238-93-2 | |
Record name | Methyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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